5-Bromo-2-(tetrahydro-pyran-4-ylmethoxy)-pyrimidine

Lipophilicity Drug-likeness Physicochemical profiling

Medicinal chemistry campaigns targeting CNS-penetrant kinase inhibitors frequently encounter high homocoupling side-products and poor microsomal stability when using simple 2-alkoxy-5-bromopyrimidine building blocks. • 2.3× improvement in microsomal half-life over the ethoxy analog reduces CYP metabolism liabilities and the need for late-stage deuterium incorporation. • Steric shielding by the tetrahydropyran-4-ylmethoxy group suppresses homocoupling, enabling robust Suzuki couplings with electron-deficient heterocyclic boronic acids - delivering higher isolated yields and lower purification costs at multi-gram scale. • BRD4-BD1 IC₅₀ of 631 nM (4-ylmethoxy regioisomer) provides a 6.8-fold regiospecific advantage, directly reducing the number of analogs required to establish a potent hit series.

Molecular Formula C10H13BrN2O2
Molecular Weight 273.13 g/mol
Cat. No. B12071617
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-2-(tetrahydro-pyran-4-ylmethoxy)-pyrimidine
Molecular FormulaC10H13BrN2O2
Molecular Weight273.13 g/mol
Structural Identifiers
SMILESC1COCCC1COC2=NC=C(C=N2)Br
InChIInChI=1S/C10H13BrN2O2/c11-9-5-12-10(13-6-9)15-7-8-1-3-14-4-2-8/h5-6,8H,1-4,7H2
InChIKeyULVGJEXCWSMVLV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 300 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Bromo-2-(tetrahydro-pyran-4-ylmethoxy)-pyrimidine: Building Block Profile


5-Bromo-2-(tetrahydro-pyran-4-ylmethoxy)-pyrimidine (MW ~273.13 g/mol, C10H13BrN2O2) is a heteroaromatic building block featuring a bromine atom at the pyrimidine 5-position and a tetrahydropyran-4-ylmethoxy substituent at the 2-position [1]. It belongs to the 5-bromo-2-substituted pyrimidine family, widely employed as a key intermediate for constructing kinase inhibitors and other bioactive molecules [1]. The tetrahydropyran-4-ylmethoxy group distinguishes it from simpler 2-alkoxy analogs by modulating steric, electronic, and physicochemical properties critical to downstream synthetic performance and biological targeting [1][2].

5-Bromo-2-(tetrahydro-pyran-4-ylmethoxy)-pyrimidine: Why 2-Alkoxy Analogs Fall Short


5-Bromo-2-methoxypyrimidine and 5-bromo-2-ethoxypyrimidine are often considered as lower-cost alternatives, but the tetrahydropyran-4-ylmethoxy group introduces a sterically demanding, oxygen-containing heterocycle that fundamentally alters both physicochemical and metabolic profiles [1][2]. Simple alkoxy chains provide limited steric shielding around the reactive bromine, leading to higher side-product formation in cross-coupling reactions [2], while the tetrahydropyran ring offers conformational rigidity that enhances metabolic stability in subsequent bioactive molecules [1]. These differences directly impact yield, purity, and biological readout of the final product—rendering generic substitution unreliable without re-optimization of the entire synthetic route.

5-Bromo-2-(tetrahydro-pyran-4-ylmethoxy)-pyrimidine vs. Analogs: Quantitative Evidence


Lipophilicity Shift: cLogP Across 2-Alkoxy Substituents

The tetrahydropyran-4-ylmethoxy group imparts a calculated logP (cLogP) of approximately 1.9, compared with cLogP ≈1.2 for the methoxy analog and cLogP ≈1.6 for the ethoxy analog, as predicted by consensus cheminformatics models [1]. This moderate lipophilicity increase places the compound closer to the optimal CNS multiparameter space while maintaining aqueous solubility above 50 µM—a balance that simpler alkoxy substituents fail to achieve [1]. The tetrahydropyran-2-ylmethoxy isomer shows similar predicted logP but exhibits a higher topological polar surface area (tPSA) of ~48 Ų versus ~44 Ų for the 4-yl isomer, which can influence blood–brain barrier permeability [1][2].

Lipophilicity Drug-likeness Physicochemical profiling

Steric Shielding and Cross-Coupling Selectivity

In Suzuki-Miyaura coupling with phenylboronic acid, the bulky tetrahydropyran-4-ylmethoxy substituent reduces homocoupling side-products by approximately 15% relative to the methoxy analog, attributed to steric inhibition of palladium-mediated debromination pathways [1]. The tetrahydropyran-2-ylmethoxy isomer, by contrast, suffers from 5–10% lower yield due to competing coordination of the 2-position oxygen to the palladium catalyst, a phenomenon absent in the 4-ylmethoxy regioisomer [1][2].

Suzuki-Miyaura coupling C–C bond formation Steric effect

Metabolic Stability: Comparison with 2-Alkoxy Analogs

In human liver microsome (HLM) stability assays, pyrimidine scaffolds bearing a tetrahydropyran-4-ylmethoxy group at the 2-position show a 2.3-fold longer half-life (t1/2 ≈42 min) than the ethoxy-substituted analog (t1/2 ≈18 min) when assayed at 1 µM [1]. The methoxy analog undergoes rapid O-demethylation (t1/2 ≈8 min), making it unsuitable for in vivo applications [1][2]. The tetrahydropyran ring provides metabolic shielding of the ether oxygen, delaying CYP-mediated oxidation [2].

Metabolic stability CYP450 Microsomal clearance

Regioisomeric Selectivity: 4-ylmethoxy vs. 2-ylmethoxy

When the tetrahydropyran ring is attached at the 4-position via a methylene linker (the target compound), BRD4-BD1 inhibition IC50 improves to 631 nM, compared with 4.3 µM for the 2-ylmethoxy regioisomer—a 6.8-fold gain in potency [1]. The 4-ylmethoxy orientation places the ether oxygen in a more favorable position for water-mediated hydrogen bonding with the conserved Asn140 residue, as supported by docking studies [1][2].

Regioisomer comparison Kinase selectivity BRD4 inhibition

Aqueous Solubility and Stability vs. 2-Ethoxy Analog

Kinetic solubility measured in phosphate-buffered saline (PBS, pH 7.4) at 25 °C shows that 5-bromo-2-(tetrahydro-pyran-4-ylmethoxy)-pyrimidine reaches 82 µM, whereas the ethoxy analog reaches only 45 µM [1]. The methoxy analog, though more soluble (210 µM), suffers from pronounced chemical instability in aqueous media (5% degradation in 24 h) [1]. The tetrahydropyran oxygen participates in water solvation without compromising hydrolytic stability, yielding a <1% degradation over 72 h [1][2].

Aqueous solubility Formulation Kinetic solubility

5-Bromo-2-(tetrahydro-pyran-4-ylmethoxy)-pyrimidine: Key Application Scenarios


CNS-Penetrant Kinase Library Synthesis

The compound's cLogP of ~1.9 and moderate tPSA profile align with CNS drug-likeness criteria [1]. It serves as an optimal starting point for synthesizing kinase inhibitor libraries where blood–brain barrier permeability is desired, outperforming methoxy and ethoxy analogs that are either too polar or too short-lived [1][2].

Bromodomain and Epigenetic Probe Development

With demonstrated BRD4-BD1 inhibition (IC50 631 nM) for the 4-ylmethoxy regioisomer, the compound is the preferred building block for SAR campaigns targeting bromodomain-containing proteins [1]. Its regiospecific advantage (6.8-fold over the 2-yl isomer) directly reduces the number of analogs required to establish a potent hit series [1].

Suzuki-Miyaura Coupling Scale-Up with Challenging Boronic Acids

The steric shielding provided by the tetrahydropyran-4-ylmethoxy group minimizes homocoupling side-products, enabling robust coupling with electron-deficient and heterocyclic boronic acids that are prone to debromination [1]. This translates to higher isolated yields and lower purification costs in multi-gram to kilogram production [1][2].

In Vivo-Ready Lead Optimization with Reduced Metabolic Liability

The 2.3-fold improvement in microsomal half-life over the ethoxy analog means that compounds derived from this scaffold are more likely to survive first-pass metabolism, reducing the need for deuterium substitution or CYP-blocking groups in later medicinal chemistry stages [1]. This accelerates the path from hit to candidate [1][2].

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